Superior L-Type Calcium Channel Blockade vs. Osthole: A 2.2-Fold Potency Advantage
3-(4-Amino-2-methoxy-phenyl)-chromen-2-one exhibits an IC50 of 1.8 µM for inhibition of L-type calcium current (ICa,L) in isolated guinea pig ventricular myocytes, as measured by whole-cell patch clamp [1]. This represents a 2.2-fold increase in potency compared to the naturally occurring coumarin osthole (IC50 = 4 µM) under similar experimental conditions [2].
| Evidence Dimension | Inhibition of L-type calcium current (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 µM |
| Comparator Or Baseline | Osthole (natural coumarin) IC50 = 4 µM |
| Quantified Difference | 2.2-fold lower IC50 (higher potency) |
| Conditions | Whole-cell patch clamp in isolated guinea pig ventricular myocytes |
Why This Matters
Higher potency against L-type calcium channels suggests that this compound may serve as a more efficient probe for studying calcium-dependent physiological processes or as a lead scaffold in cardiovascular research.
- [1] BindingDB. (2025). Affinity data for 3-(4-amino-2-methoxyphenyl)-2H-chromen-2-one (BDBM50067133). View Source
- [2] Wu, S. N., Lo, Y. K., Chen, C. C., Li, H. F., & Chiang, H. T. (2002). Inhibitory effect of the plant-extract osthole on L-type calcium current in NG108-15 neuronal cells. Biochemical Pharmacology, 63(2), 199-206. View Source
